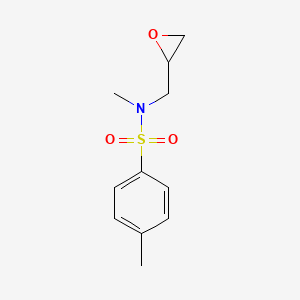

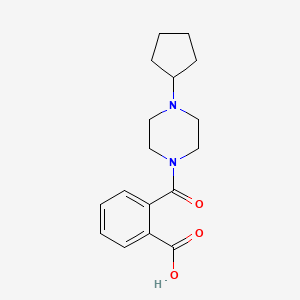

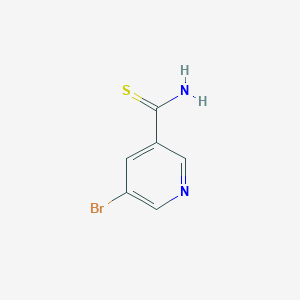

![molecular formula C23H31N3O3S B3164323 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide CAS No. 891016-02-7](/img/structure/B3164323.png)

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide

Overview

Description

(1S,2S)-ML-SI3 is a chiral compound with significant importance in various scientific fields. It is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties. The compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

ML-SI3, also known as N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide or CCG-143140, primarily targets the Transient Receptor Potential Mucolipin 1 (TRPML1) . TRPML1 is a member of the TRPML family of calcium channels . It plays a crucial role in regulating lysosomal calcium signaling, lipid trafficking, and autophagy-related processes .

Mode of Action

ML-SI3 acts as an antagonist or channel blocker of the TRPML family of calcium channels . It binds to the hydrophobic cavity created by S5, S6, and PH1, the same cavity where the synthetic agonist ML-SA1 binds . This binding leads to a closed conformation of the TRPML1 channel, thereby blocking the channel activity . It competes with ML-SA1 to block the channel activity .

Biochemical Pathways

The primary biochemical pathway affected by ML-SI3 is the lysosomal calcium signaling pathway . By blocking the TRPML1 channel, ML-SI3 prevents lysosomal calcium efflux . This action can block downstream TRPML1-mediated induction of autophagy .

Result of Action

The primary molecular effect of ML-SI3’s action is the inhibition of lysosomal calcium efflux . This leads to a decrease in TRPML1-mediated induction of autophagy . On a cellular level, this can affect various processes regulated by autophagy and lysosomal function.

Action Environment

The action of ML-SI3 is influenced by the low pH environment of the lysosome , which is the site of action for the TRPML1 channel . .

Biochemical Analysis

Biochemical Properties

ML-SI3 plays a significant role in biochemical reactions by inhibiting the TRPML1 channel, which is crucial for lysosomal calcium signaling, lipid trafficking, and autophagy-related processes . The compound binds to the hydrophobic cavity created by the S5, S6, and PH1 regions of TRPML1, the same site where the synthetic agonist ML-SA1 binds . This binding prevents lysosomal calcium efflux and blocks downstream TRPML1-mediated induction of autophagy . ML-SI3 competes with ML-SA1 to block channel activation but does not inhibit PI(3,5)P2-dependent activation of the channel .

Cellular Effects

ML-SI3 has profound effects on various types of cells and cellular processes. It prevents lysosomal calcium efflux and blocks downstream TRPML1-mediated induction of autophagy . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, ML-SI3 has been shown to block the activation of TRPML1 by ML-SA1, thereby preventing the downstream effects on autophagy and lysosomal function . Additionally, ML-SI3 can influence the maturation of autophagosomes and the clearance of protein aggregates, such as α-synuclein, in neuronal cells .

Molecular Mechanism

The molecular mechanism of ML-SI3 involves its binding to the hydrophobic cavity of TRPML1, which prevents the activation of the channel by synthetic agonists like ML-SA1 . This binding blocks the channel’s activity, thereby inhibiting lysosomal calcium efflux and subsequent autophagy induction . ML-SI3 does not inhibit the activation of TRPML1 by the native lipid agonist PI(3,5)P2, indicating a selective mechanism of action . The compound’s inhibitory effect on TRPML1 is independent of phosphoinositide regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ML-SI3 have been observed to change over time. The compound’s stability and degradation have been studied, showing that it can maintain its inhibitory effects on TRPML1 over extended periods . Long-term studies have demonstrated that ML-SI3 can consistently block lysosomal calcium efflux and autophagy induction, with no significant degradation observed . These findings suggest that ML-SI3 is a stable compound with lasting effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ML-SI3 vary with different dosages in animal models. Studies have shown that higher doses of ML-SI3 result in more significant inhibition of TRPML1 activity and greater reduction in lysosomal calcium efflux . For example, administration of ML-SI3 at 1.5 mg/kg yielded greater effects than at 0.15 mg/kg, reducing infarct size by around 70% compared to the vehicle group subjected to ischemia/reperfusion injury . High doses of ML-SI3 may also lead to toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

ML-SI3 is involved in metabolic pathways related to lysosomal function and autophagy. The compound interacts with enzymes and cofactors that regulate lysosomal calcium signaling and autophagosome biogenesis . By inhibiting TRPML1, ML-SI3 affects the generation of phosphatidylinositol 3-phosphate (PI3P) and the recruitment of essential PI3P-binding proteins to the nascent phagophore . This interaction influences metabolic flux and metabolite levels, impacting cellular homeostasis and function .

Transport and Distribution

Within cells and tissues, ML-SI3 is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to TRPML1 and other related channels . ML-SI3’s distribution within lysosomes and its effects on lysosomal function are critical for its role in regulating autophagy and cellular metabolism . The compound’s transport and distribution are essential for its inhibitory effects on TRPML1 and downstream cellular processes .

Subcellular Localization

ML-SI3 is primarily localized within lysosomes, where it exerts its inhibitory effects on TRPML1 . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in lysosomal compartments . This localization is crucial for ML-SI3’s activity, as it allows the compound to effectively inhibit lysosomal calcium efflux and autophagy induction . The specific targeting of ML-SI3 to lysosomes highlights its potential as a therapeutic agent for lysosomal storage disorders and other autophagy-related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-ML-SI3 typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a mixture of water and tert-butyl alcohol as solvents, with potassium ferricyanide and potassium carbonate as co-oxidants .

Industrial Production Methods

For large-scale production, enzymatic transesterification is a preferred method due to its efficiency and selectivity. Immobilized lipase is used to catalyze the reaction between (±)-trans-2-methoxycyclohexanol and vinyl acetate in the presence of triethylamine and cyclohexane . This method allows for the production of (1S,2S)-ML-SI3 with high optical purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-ML-SI3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound’s functional groups and enhance its properties for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of ketones or carboxylic acids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents. These reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide. These reactions can be performed under both acidic and basic conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of (1S,2S)-ML-SI3, such as alcohols, ketones, and esters. These derivatives are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(1S,2S)-ML-SI3 has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of new synthetic methodologies.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.

Medicine: (1S,2S)-ML-SI3 is a key intermediate in the synthesis of various pharmaceuticals, including β-lactam antibiotics and anti-inflammatory drugs. Its ability to interact with biological targets in a stereospecific manner makes it a valuable tool in drug discovery.

Industry: The compound is used in the production of polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

- (1R,2R)-ML-SI3

- (1S,2R)-ML-SI3

- (1R,2S)-ML-SI3

Uniqueness

(1S,2S)-ML-SI3 is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its diastereomers and enantiomers, (1S,2S)-ML-SI3 often exhibits higher selectivity and potency in its interactions with biological targets. This makes it particularly valuable in applications where stereochemistry is critical, such as in the development of chiral drugs and catalysts .

Properties

IUPAC Name |

N-[(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3/t20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTXOMMQHRIKGL-SFTDATJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)[C@H]3CCCC[C@@H]3NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336630 | |

| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891016-02-7 | |

| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Propylbicyclo[2.2.2]octan-1-amine](/img/structure/B3164264.png)

![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride](/img/structure/B3164301.png)